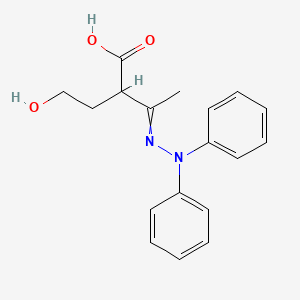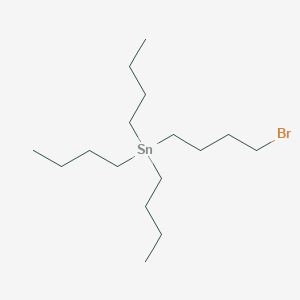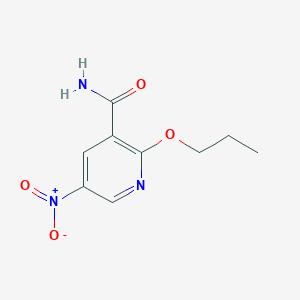
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid is a complex organic compound with a unique structure that includes both hydrazine and hydroxyethyl groups
Vorbereitungsmethoden
The synthesis of 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the hydroxyethyl group. The reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Diphenylhydrazine derivatives: These compounds share the hydrazine group but lack the hydroxyethyl group.
Hydroxyethyl derivatives: These compounds have the hydroxyethyl group but do not contain the hydrazine group
Eigenschaften
CAS-Nummer |
61148-64-9 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-(diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(12-13-21)18(22)23)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
XSJYRSVVTDQDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)


![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)





![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)

